6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine
Description
6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine is a pyridopyrimidine derivative characterized by a fused pyridine-pyrimidine core substituted with a 3,5-dimethoxyphenyl group at position 6 and amino groups at positions 2 and 5. This compound has garnered attention in medicinal chemistry due to its structural similarity to tyrosine kinase inhibitors (TKIs) and dihydrofolate reductase (DHFR) inhibitors. Notably, its derivatives, such as PD173074 (a urea-containing analogue), have shown potent activity against fibroblast growth factor receptor-3 (FGFR3) in bladder cancer models .
Propriétés
IUPAC Name |
6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-21-10-3-8(4-11(6-10)22-2)12-5-9-7-18-15(17)20-14(9)19-13(12)16/h3-7H,1-2H3,(H4,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIKOLAEHONJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=C(N=C3C(=C2)C=NC(=N3)N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Reductive Condensation and Sequential Alkylation
The foundational synthesis, first reported by Yoneda et al., employs reductive condensation between 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine and 3,5-dimethoxyaniline . Key steps include:
-
Reductive coupling : The reaction is catalyzed by Raney nickel in acetic acid at 80–100°C, forming a secondary amine intermediate.
-
N-Methylation : The intermediate undergoes reductive alkylation using formaldehyde and sodium cyanoborohydride (NaCNBH₃) in methanol, introducing the methyl group at the N10 position .
This method prioritizes regioselectivity, with the dimethoxyphenyl group positioned at C6 of the pyridopyrimidine core. While yields are unspecified, analogous reactions report 60–75% efficiency for similar pyridopyrimidines .
Cyclization via Nitromalonaldehyde Intermediate
Kisliuk et al. developed a single-step cyclization strategy using 2,4,6-triaminopyrimidine and sodium nitromalonaldehyde :
-
Cyclocondensation : Reacting equimolar quantities in DMF at 120°C generates 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine.
-
Nitro Reduction : Catalytic hydrogenation (Raney Ni, 50 psi H₂) converts the nitro group to an amine.
-
Reductive Amination : Treatment with 3,5-dimethoxybenzaldehyde and NaCNBH₃ in THF installs the aryl moiety.
-
Final Methylation : Formaldehyde and NaCNBH₃ selectively methylate the exocyclic amine .
This route achieves a 4-step sequence with an estimated overall yield of 40–50%, based on comparable syntheses .
Ethyl Acetoacetate-Based Annulation
Queener et al. utilized a Claisen-Schmidt condensation between ethyl acetoacetate and 3,5-dimethoxybenzaldehyde to construct the pyridopyrimidine scaffold :
-
Aldol Condensation : Benzaldehyde and ethyl acetoacetate react in benzene with piperidine/acetic acid, yielding α,β-unsaturated ketone.
-
Hydrogenation : Pd/C-mediated reduction saturates the double bond.
-
Cyclization : Heating with 2,4,6-triaminopyrimidine in diphenyl ether (195–230°C) forms the dihydropyridopyrimidine intermediate.
-
Oxidation and Halogenation : Treatment with thionyl chloride/DMF complex introduces a chloro group, followed by amination .
This method emphasizes thermal cyclization, though high temperatures (>200°C) may limit scalability.
Bromination and Suzuki-Miyaura Cross-Coupling
A halogenation-cross-coupling approach was reported for analogous pyridopyrimidines :
-
Bromination : 2-Amino-4-methyl-3-cyanopyridine is treated with N-bromosuccinimide (NBS) in DMF, introducing bromine at C5.
-
Zinc-Mediated Coupling : The bromide reacts with 3,5-dimethoxybenzyl-zinc chloride under Pd catalysis (PdCl₂(dppf)·CH₂Cl₂), forming the C5-aryl bond.
-
Diazotization and Cyclization : Sequential treatment with t-BuONO/SbBr₃ and guanidine closes the pyrimidine ring .
This route offers modularity for aryl group variation but requires stringent anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Raney Ni, NaCNBH₃ | Acetic acid, 80–100°C | High regioselectivity | Moderate yields |
| Nitromalonaldehyde | Sodium nitromalonaldehyde | DMF, H₂ (50 psi) | Single-step cyclization | Nitro reduction inefficiency |
| Ethyl Acetoacetate | Pd/C, thionyl chloride | Diphenyl ether, 230°C | Scalable intermediates | High-temperature requirement |
| Suzuki-Miyaura | NBS, PdCl₂(dppf)·CH₂Cl₂ | Anhydrous THF, 0°C to RT | Aryl group versatility | Sensitivity to moisture |
Mechanistic Considerations
-
Reductive Amination : The dimethoxybenzaldehyde undergoes imine formation with the pyridopyrimidine amine, followed by borohydride reduction to the secondary amine .
-
Cyclization : Electron-deficient nitromalonaldehyde acts as a dienophile in [4+2] cycloaddition with triaminopyrimidine, facilitated by the electron-rich amino groups .
-
Cross-Coupling : Oxidative addition of Pd⁰ to the C–Br bond enables transmetallation with the benzyl-zinc reagent, forming the C–C bond .
Analyse Des Réactions Chimiques
6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring positions, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols .
Applications De Recherche Scientifique
Tyrosine Kinase Inhibition
One of the primary applications of 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine is in the development of tyrosine kinase inhibitors . These inhibitors are crucial in cancer therapy as they target specific pathways involved in tumor growth and proliferation. The compound serves as an intermediate in synthesizing more potent tyrosine kinase inhibitors, which are being explored for their efficacy against various cancers .
Antitumor Activity
Research has indicated that compounds related to pyrido[2,3-d]pyrimidines exhibit notable antitumor properties. For instance, studies have demonstrated that similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The dimethoxyphenyl substitution enhances the compound's ability to interact with biological targets involved in cancer progression .
Biochemical Studies
This compound has been utilized in biochemical assays to study enzyme interactions and cellular signaling pathways. Its ability to modulate key enzymes involved in metabolic pathways makes it a valuable tool for researchers investigating metabolic diseases and enzyme regulation mechanisms .
Case Study 1: Tyrosine Kinase Inhibitors Development
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrido[2,3-d]pyrimidines, including this compound. These derivatives were tested for their inhibitory effects on various tyrosine kinases associated with cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory activity compared to standard treatments .
Case Study 2: Anticancer Activity Assessment
Another research effort focused on evaluating the anticancer properties of this compound against human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in reduced cell viability and increased apoptosis rates. These findings suggest that the compound may serve as a lead structure for developing new anticancer agents targeting specific signaling pathways involved in breast cancer progression .
Mécanisme D'action
The mechanism of action of 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine involves its interaction with specific molecular targets and pathways. It is known to modulate kinase activity, which plays a crucial role in cell signaling and regulation . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects by binding to target proteins and altering their function .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison of Key Pyridopyrimidine Derivatives
Key Structural Insights
Substituent Position and Activity :
- The 3,5-dimethoxyphenyl group in the query compound enhances FGFR3 selectivity compared to 2,6-dimethoxyphenyl analogues targeting biotin carboxylase. Methoxy groups at the 3,5-positions likely improve steric compatibility with FGFR3's ATP-binding pocket .
- Halogenated Phenyl Groups (e.g., 2,6-dibromo or dichloro): Increase hydrophobicity and target kinase domains (e.g., PDGFr/FGFr), but reduce solubility compared to methoxy derivatives .
Amino vs. Urea Substituents: The parent 2,7-diamine structure lacks the tert-butyl urea group present in PD173074, which is critical for FGFR3 inhibition. Urea derivatives exhibit higher potency due to hydrogen bonding with kinase active sites .
Methyl and Ethyl Modifications :
Pharmacological Profiles
- FGFR3 Inhibition: PD173074 (IC₅₀ = 20 nM for FGFR3) outperforms the parent diamine due to its urea and diethylamino-butylamino substituents .
- DHFR Inhibition : N6-[(3,5-dimethoxyphenyl)methyl] derivatives show sub-micromolar IC₅₀ values, leveraging methoxy groups for folate-binding site interactions .
- Biotin Carboxylase Inhibition : Dibromo and dimethoxyphenyl analogues exhibit IC₅₀ values in the low micromolar range, with methoxy groups improving pharmacokinetics .
Activité Biologique
6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H15N5O2
- Molecular Weight : 297.31 g/mol
- CAS Number : 192705-78-5
The compound exhibits various biological activities primarily attributed to its structural features that facilitate interaction with biological targets. Its mechanism of action includes:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for COX-2 inhibition were reported at 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .
- Antiviral Activity : In vitro studies indicate that the compound may possess antiviral properties. It demonstrated a significant reduction in viral load in influenza A virus-infected mice, suggesting a direct effect on viral replication .
- Anticancer Properties : Preliminary studies have indicated that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The IC50 values for these cell lines were reported between 0.87–12.91 μM, showing superior activity compared to the chemotherapeutic agent 5-Fluorouracil .
Pharmacokinetics
Pharmacokinetic studies reveal essential insights into the absorption and distribution of the compound:
- Oral Bioavailability : Reported at approximately 31.8% following oral administration.
- Clearance Rate : The clearance was measured at 82.7 mL/h/kg after intravenous administration, indicating a moderate elimination profile .
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of the compound:
- In acute toxicity studies on Kunming mice, no adverse effects were observed at doses up to 2000 mg/kg, indicating a favorable safety margin for further development .
Table 1: Summary of Biological Activities
Notable Research Findings
- Anticancer Efficacy : A study demonstrated that the compound significantly increased caspase-9 levels in treated MCF-7 cells, indicating an apoptosis-inducing effect that could be leveraged for cancer therapy .
- Inflammation Modulation : Research highlighted its ability to modulate inflammatory pathways through COX inhibition and reduction of pro-inflammatory cytokines in animal models .
- Safety Profile : Long-term studies are necessary to fully establish the safety and efficacy profile for chronic use in therapeutic settings.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine?
Methodological Answer: The synthesis typically involves cyclization of precursors such as 2-aminopyridine derivatives with aldehydes or ketones under reflux conditions. For example:
- Step 1: React 2,4-diaminopyrimidine-5-carbaldehyde with substituted acetonitrile derivatives (e.g., 2-(3,5-dimethoxyphenyl)acetonitrile) in ethoxyethanol or ethylene glycol.
- Step 2: Add sodium methoxide (25% in methanol) as a base catalyst.
- Step 3: Heat at 125–140°C for 30 minutes to 2 hours.
- Step 4: Acidify with trifluoroacetic acid (TFA) and purify via reverse-phase HPLC (RP-HPLC) .
Key Reaction Conditions:
| Solvent | Temperature | Catalyst | Yield |
|---|---|---|---|
| Ethoxyethanol | 125°C | Sodium methoxide | ~49% |
| Ethylene glycol | 140°C | Sodium methoxide | ~30% |
Q. How is this compound characterized in experimental settings?
Methodological Answer: Characterization relies on:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ calculated vs. observed) .
- 1H NMR (400 MHz, DMSO-d6): Peaks at δ 8.78 (s, 1H, pyrimidine-H), δ 7.57–7.21 (m, aromatic protons), and δ 3.8–3.7 (s, methoxy groups) .
- HPLC Purity Analysis: >95% purity using C18 columns with acetonitrile/water gradients .
Q. What are the primary biological targets of this compound?
Methodological Answer: The compound inhibits tyrosine kinases, particularly:
Advanced Research Questions
Q. How do structural modifications influence target selectivity and potency?
Methodological Answer: Substituents at the 3,5-dimethoxyphenyl and pyrimidine-2,7-diamine positions critically modulate activity:
- 3,5-Dimethoxy Groups: Enhance FGFR3 binding via hydrophobic interactions with the kinase ATP-binding pocket .
- Pyrimidine Diamine: Stabilizes hydrogen bonding with kinase hinge regions (e.g., Asp641 in FGFR3) .
Comparative SAR Table (Select Derivatives):
Q. How should researchers address contradictions in kinase inhibition data across studies?
Methodological Answer: Discrepancies arise from assay conditions (e.g., ATP concentration, cell type). Mitigation strategies:
- Standardize Assays: Use homogeneous time-resolved fluorescence (HTRF) kinase assays with 1 mM ATP .
- Validate in Isozyme Panels: Test against FGFR1–4 and VEGFR1–3 to rule off-target effects .
- Cross-Reference Cell Models: Compare results in FGFR3-mutant vs. wild-type bladder cancer lines (e.g., RT-112 vs. UM-UC-14) .
Q. What in vivo models are suitable for evaluating antitumor efficacy?
Methodological Answer:
- Xenograft Models: Implant FGFR3-mutant bladder cancer cells (e.g., RT-112) in nude mice. Administer 10–50 mg/kg compound orally daily for 21 days. Monitor tumor volume via caliper measurements .
- Pharmacokinetics: Plasma half-life (t1/2 = 3.5 hours) and bioavailability (F = 45%) in Sprague-Dawley rats guide dosing regimens .
Q. What advanced synthetic methods improve yield and scalability?
Methodological Answer:
Q. How does the compound’s mechanism explain cytotoxicity in resistant cancer cells?
Methodological Answer: In FGFR3-mutant cells, the compound bypasses resistance to ATP-competitive inhibitors by:
- Irreversible Binding: Covalent modification of Cys552 in FGFR3’s hinge region .
- Downstream Effects: Suppresses MAPK/ERK and PI3K/AKT pathways, confirmed via phospho-proteomic arrays .
Q. What strategies minimize off-target toxicity in preclinical studies?
Methodological Answer:
Q. How can computational methods predict novel derivatives with enhanced activity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
